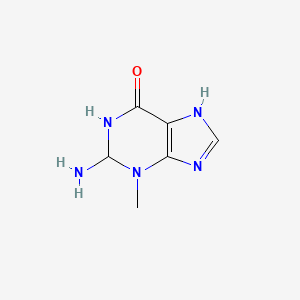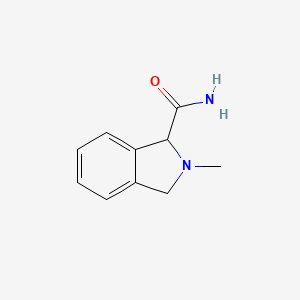
2-Methylisoindoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylisoindoline-1-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole ring system . Another method involves the use of BOP reagent to activate the carbonyl group of indole-2-carboxylic acid, converting it into the carboxamide using corresponding amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an enzyme inhibitor, particularly against enzymes like HLGP and HIV-1.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylisoindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
Comparación Con Compuestos Similares
- Indole-2-carboxamide
- Indole-3-carboxamide
- Azaindole derivatives
Comparison: 2-Methylisoindoline-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide moiety at the 1-position. This structural feature gives it distinct biological activities compared to other indole derivatives. For example, indole-2-carboxamide derivatives are known for their inhibitory activity against HLGP and HIV-1, while indole-3-carboxamide derivatives have shown activity against other enzymes and proteins .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-methyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
Clave InChI |
KSMXGUQXDJJPNF-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC=CC=C2C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
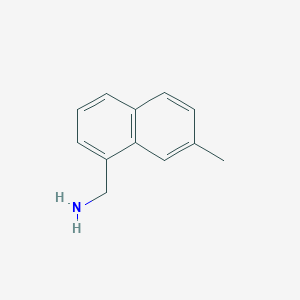

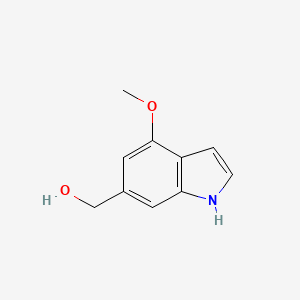

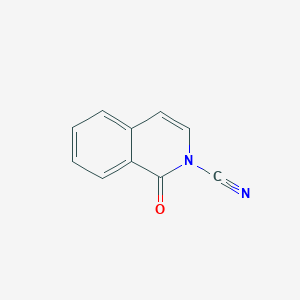
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)
![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)

